1-benzoyl-4-(2-furylmethyl)piperazine

Description

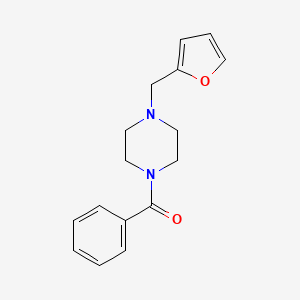

1-Benzoyl-4-(2-furylmethyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted at position 1 with a benzoyl group (aromatic carbonyl) and at position 4 with a 2-furylmethyl moiety. The benzoyl group contributes electron-withdrawing properties, while the furylmethyl substituent introduces aromatic heterocyclic character, influencing both chemical reactivity and biological interactions. This compound is synthesized via nucleophilic substitution or acylation reactions, often involving benzoyl chloride and furfuryl derivatives under controlled conditions .

Its structural complexity makes it a candidate for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science. The furan ring’s electron-rich nature and the benzoyl group’s planar geometry enable unique supramolecular interactions, which may affect crystallization behavior and solubility .

Properties

IUPAC Name |

[4-(furan-2-ylmethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(14-5-2-1-3-6-14)18-10-8-17(9-11-18)13-15-7-4-12-20-15/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWPFQSVGHOSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Serotonin/Dopamine Receptor Modulation

- This compound: The furan moiety may enhance π-π stacking with aromatic residues in neurotransmitter receptors, while the benzoyl group could stabilize binding via dipole interactions.

- 1-Benzoyl-4-(4-methoxyphenyl)piperazine : The methoxy group’s electron-donating effect reduces receptor affinity compared to the furan derivative, as observed in lower binding scores for serotonin transporters .

Anticancer Potential

- 1-Benzoyl-4-(ethanesulfonyl)piperazine : The sulfonyl group enhances solubility, facilitating interaction with hydrophilic targets like sEH, a key enzyme in cancer progression. This compound inhibits sEH with IC50 values comparable to clinical candidates (e.g., EC5026) .

- This compound: Limited direct data exist, but furan derivatives are known to intercalate DNA or inhibit topoisomerases, suggesting possible antiproliferative effects .

Physicochemical Properties

Key Observations :

- The ethanesulfonyl derivative’s higher solubility aligns with its sulfonyl group’s polarity, favoring aqueous environments .

- The trifluoromethylbenzyl analog () exhibits superior metabolic stability due to fluorine’s resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.